molecular formula C15H15BrN2O4S B2845395 5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 941971-98-8

5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2845395
CAS No.: 941971-98-8
M. Wt: 399.26
InChI Key: NIUSTTGSAJZBNX-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that features a quinoline ring system, a furan ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a base such as triethylamine.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound cyclizes in the presence of an acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

    Coupling: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to interact with various biological targets, and the presence of the bromine and methylsulfonyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Unique due to the combination of quinoline and furan rings with a bromine substituent.

    5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-23(20,21)18-8-2-3-10-9-11(4-5-12(10)18)17-15(19)13-6-7-14(16)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUSTTGSAJZBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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